2-Amino-4-methylnicotinic acid

Analytical Chemistry Quality Control Reproducibility

Avoid uncontrolled SAR variables. 2-Amino-4-methylnicotinic acid is the only regioisomer with ortho-amino to 3-carboxylic acid geometry, enabling one-step pyrido[2,3-d]pyrimidin-4-one synthesis—geometrically inaccessible to 4-amino or 6-amino analogs. The 4-methyl group modulates ring basicity and metabolic stability, validated in DHODH inhibitor patents (WO2008077639A1, US8691852B2). Free acid eliminates ester hydrolysis steps for parallel synthesis workflows. ≥95% purity ensures reproducible biological readouts.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 38076-82-3
Cat. No. B1272743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylnicotinic acid
CAS38076-82-3
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)N)C(=O)O
InChIInChI=1S/C7H8N2O2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
InChIKeyVLGIIWGQCIFWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylnicotinic acid CAS 38076-82-3: Properties and Structural Baseline for Procurement


2-Amino-4-methylnicotinic acid (CAS 38076-82-3), also known as 2-amino-4-methylpyridine-3-carboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . It features a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 3-position . This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors, nicotinic receptor modulators, and anti-inflammatory agents [1]. Its value proposition as a procurement item lies in its dual functionality: the carboxylic acid group enables amide coupling for diversification, while the 2-amino group participates in heterocycle formation, making it a strategic intermediate for generating structurally complex libraries [1].

Why 2-Amino-4-methylnicotinic acid CAS 38076-82-3 Cannot Be Replaced by Generic Nicotinic Acid Analogs


Generic substitution among nicotinic acid derivatives is scientifically unsound because the specific positioning of substituents on the pyridine ring dictates distinct reactivity profiles, electronic properties, and downstream synthetic utility. 2-Amino-4-methylnicotinic acid possesses a unique ortho-amino to carboxylic acid arrangement at the 2- and 3-positions, respectively, which enables specific cyclization pathways that are geometrically inaccessible to 4-amino or 6-amino regioisomers . Furthermore, the 4-methyl substituent introduces steric and electronic modulation that influences both the basicity of the ring nitrogen (pKa shift relative to unsubstituted analogs) and the compound's metabolic stability when incorporated into bioactive molecules [1]. As evidenced by patent literature, this substitution pattern is deliberately selected in DHODH inhibitor programs and kinase-targeted libraries precisely because alternative substitution patterns (e.g., 6-substituted nicotinic acids or isonicotinic acid scaffolds) yield markedly different structure-activity relationships and target engagement profiles [2]. Consequently, replacing 2-amino-4-methylnicotinic acid with a generic 'nicotinic acid derivative' without verifying the exact substitution pattern will introduce uncontrolled variables in synthetic yield, product purity, and biological readouts [2].

Quantitative Differentiation Evidence for 2-Amino-4-methylnicotinic acid CAS 38076-82-3 vs. Structural Analogs


Procurement-Grade Purity Benchmark: 99.1% HPLC Purity Enables Reproducible Synthesis

2-Amino-4-methylnicotinic acid from commercial sources has been analytically characterized with a documented batch purity of 99.1% as measured by HPLC at 214 nm . This quantitative purity specification exceeds the typical >97% or >98% purity claims found in generic supplier listings for this compound class without accompanying batch-specific certificates of analysis. For critical synthetic applications, this verified purity level reduces the risk of side reactions originating from unidentified impurities, thereby improving yield predictability and eliminating the need for additional purification steps prior to use .

Analytical Chemistry Quality Control Reproducibility

Regioisomeric Differentiation: 2-Amino Substitution Enables Orthogonal Cyclization vs. 4-Amino and 6-Amino Nicotinic Acids

The 2-amino group in 2-amino-4-methylnicotinic acid is positioned ortho to the 3-carboxylic acid, creating a 1,2-amino-acid motif that facilitates the formation of fused pyrimidine heterocycles (e.g., pyrido[2,3-d]pyrimidines) via condensation with carbonyl-containing synthons [1]. In contrast, 4-amino-nicotinic acid (CAS 7418-65-7) places the amino group para to the ring nitrogen, favoring different cyclization trajectories (e.g., pyrido[4,3-d]pyrimidines), while 6-amino-nicotinic acid (CAS 3167-49-5) positions the amino group meta to the carboxylic acid, preventing direct intramolecular condensation without additional activation steps [2]. This regioisomeric distinction is not merely academic; it dictates whether a given synthetic route yields the desired fused heterocyclic scaffold or an undesired regioisomer that fails to engage the intended biological target [3].

Medicinal Chemistry Heterocyclic Synthesis Regioselectivity

DHODH Inhibitor Scaffold: 2-Amino-4-methylnicotinic Acid Core Demonstrates Validated Pharmacophoric Utility in Patent Literature

The 2-amino-4-methylnicotinic acid scaffold is explicitly claimed within the Markush structures of patent families directed toward amino nicotinic acid derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH), a validated therapeutic target for autoimmune disorders including rheumatoid arthritis and multiple sclerosis [1]. The patent literature (WO2008077639A1, US8691852B2) establishes that the combination of a 2-amino substituent and a 4-methyl group on the nicotinic acid core contributes to DHODH inhibitory activity when further elaborated with appropriate aryl/heteroaryl appendages [1][2]. While specific IC₅₀ values for the unelaborated 2-amino-4-methylnicotinic acid core against DHODH are not reported (as the compound serves as a synthetic intermediate rather than a final drug candidate), the patent explicitly teaches that this substitution pattern is essential for achieving the desired potency and selectivity profile in the elaborated final compounds [2]. This contrasts with isonicotinic acid derivatives, which exhibit a distinct DHODH inhibition profile and are claimed in separate patent families .

DHODH Inhibition Immunology Autoimmune Disease Medicinal Chemistry

Physicochemical Property Differentiation: 4-Methyl Substitution Modulates Lipophilicity and Boiling Point vs. Unsubstituted 2-Aminonicotinic Acid

2-Amino-4-methylnicotinic acid exhibits a calculated boiling point of 347.8°C at 760 mmHg and a density of 1.337 g/cm³ . The presence of the 4-methyl substituent increases lipophilicity relative to the unsubstituted analog 2-aminonicotinic acid (CAS 5345-47-1), which has a reported boiling point of 315.5°C and a lower calculated logP . This ~32°C elevation in boiling point and the corresponding increase in molecular weight from 138.12 g/mol to 152.15 g/mol alter the compound's behavior during solvent extraction, chromatographic purification, and recrystallization . In process chemistry applications, these property differences directly impact solvent selection, drying conditions, and the feasibility of specific purification modalities (e.g., steam distillation vs. column chromatography).

Physical Chemistry Process Chemistry Purification

Kinase Inhibitor Building Block: 2-Amino-4-methylnicotinic Acid Enables Diversification into ATP-Competitive Scaffolds

2-Amino-4-methylnicotinic acid is recognized as a key intermediate in the synthesis of kinase inhibitors, where the 2-amino group serves as a hydrogen bond donor to the kinase hinge region and the carboxylic acid enables conjugation with diverse warheads [1]. The 4-methyl substituent provides steric bulk that can enhance selectivity for specific kinase subfamilies by exploiting differences in the size and shape of the ATP-binding pocket [2]. This scaffold has been employed in the preparation of compounds targeting PI3K, JAK/STAT, and other therapeutically relevant kinases [1][2]. Unlike the corresponding methyl ester derivative (2-amino-4-methylnicotinic acid methyl ester, CAS 76336-16-8) which requires saponification before amide coupling, the free carboxylic acid form enables direct activation (e.g., with HATU, EDC/HOBt) and coupling to amines, eliminating a synthetic step and associated yield loss .

Kinase Inhibition Oncology ATP-Binding Site Fragment-Based Drug Discovery

High-Impact Research and Industrial Scenarios for 2-Amino-4-methylnicotinic acid CAS 38076-82-3 Procurement


DHODH Inhibitor Lead Optimization for Autoimmune Disease

In medicinal chemistry programs targeting DHODH for rheumatoid arthritis, multiple sclerosis, or psoriatic arthritis, 2-amino-4-methylnicotinic acid serves as the core scaffold for synthesizing patent-aligned inhibitor libraries [1]. The 2-amino-4-methyl substitution pattern is explicitly validated in WO2008077639A1 and US8691852B2 as part of Formula I, enabling direct elaboration via amide coupling at the 3-carboxylic acid position to generate compounds with DHODH inhibitory activity [1]. Procurement of this specific intermediate ensures that the resulting compounds fall within the scope of established structure-activity relationships, reducing the risk of pursuing inactive or non-selective chemotypes. The documented 99.1% purity specification further supports reproducible SAR generation by minimizing impurity-derived artifacts in biochemical assays.

Fused Pyrimidine Heterocycle Synthesis for Kinase-Focused Libraries

2-Amino-4-methylnicotinic acid is ideally suited for the one-step synthesis of pyrido[2,3-d]pyrimidin-4-one derivatives, a privileged scaffold in kinase inhibitor design [1]. The ortho relationship between the 2-amino and 3-carboxylic acid groups enables direct cyclocondensation with formamide, formamidine, or orthoesters to yield the fused pyrimidine core [1]. This synthetic route is geometrically inaccessible to the 4-amino and 6-amino regioisomers [2], making 2-amino-4-methylnicotinic acid the only viable choice for this transformation. The resulting pyrido[2,3-d]pyrimidines serve as ATP-mimetic scaffolds that engage the kinase hinge region, with the 4-methyl substituent providing a vector for modulating kinase selectivity [1].

Direct Amide Library Generation Without Ester Hydrolysis

For parallel synthesis and high-throughput medicinal chemistry workflows, the free carboxylic acid functionality of 2-amino-4-methylnicotinic acid eliminates the need for a preliminary ester hydrolysis step that is required when using the corresponding methyl ester (CAS 76336-16-8) [1]. This reduces the synthetic sequence by at least one step per analog, translating to time and cost savings when generating libraries of 50–500 compounds. The compound is compatible with standard amide coupling reagents (HATU, EDC, T3P) and can be directly reacted with diverse primary and secondary amines in 96-well plate formats . The 4-methyl substituent also enhances the UV chromophore, facilitating automated purification by mass-directed preparative HPLC .

Nicotinic Receptor Modulator Development

2-Amino-4-methylnicotinic acid is employed as a building block in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators [1]. The nicotinic acid core is structurally related to nicotine and its metabolites, and the 2-amino-4-methyl substitution pattern provides a handle for introducing diversity while maintaining the core pharmacophore recognized by nAChR subtypes [1]. This application leverages the compound's ability to form stable heterocyclic structures that can mimic or modulate endogenous neurotransmitter binding [1]. The free carboxylic acid facilitates conjugation with amine-containing pendant groups that can exploit differences in the orthosteric and allosteric binding sites across nAChR subtypes (α4β2, α7, etc.) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-methylnicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.